O-Desmethyl Everolimus (>80per cent)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

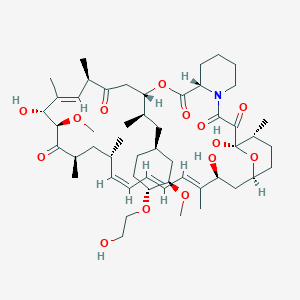

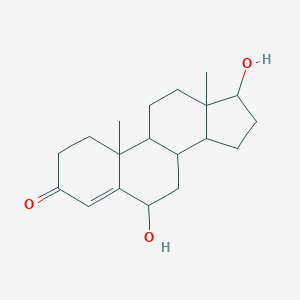

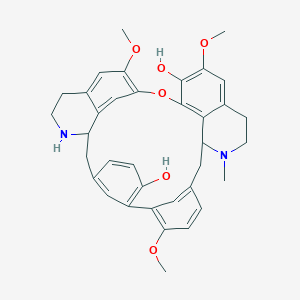

O-Desmethyl Everolimus (>80%) is a derivative of Everolimus . It is categorized under the API family of Everolimus and is used in cancer research . The molecular formula of O-Desmethyl Everolimus is C52H81NO14, and it has a molecular weight of 944.2 .

Synthesis Analysis

The synthesis of Everolimus, from which O-Desmethyl Everolimus is derived, involves several steps . The process begins with rapamycin or a rapamycin derivative, where the 31-hydroxy is protected as a raw material. This raw material is then reacted with triflic anhydride to obtain an intermediate. The intermediate is then reacted with mono-protected glycol to obtain another intermediate. Finally, the intermediate is de-protected to obtain Everolimus .Molecular Structure Analysis

The molecular structure of O-Desmethyl Everolimus is complex, with a molecular formula of C52H81NO14 . The structure includes a large macrocyclic lactone ring with several functional groups attached, including hydroxyl, ketone, and ether groups .Chemical Reactions Analysis

Everolimus, the parent compound of O-Desmethyl Everolimus, is metabolized predominantly by CYP3A4 and CYP3A5, producing mainly hydroxylated Everolimus metabolites . The metabolism of Everolimus reveals differences in metabolite patterns that are independent of clinical or genetic factors .Scientific Research Applications

Immunosuppression in Organ Transplantation

Everolimus is used as an immunosuppressant after organ transplantation . It helps to prevent the body’s immune system from rejecting the transplanted organ.

Metabolism Study

Everolimus is extensively metabolized, mainly by cytochrome P4503A enzymes, resulting in several hydroxylated and demethylated metabolites . The structures of these metabolites after in vitro metabolism of everolimus by human liver microsomes have been identified .

Pharmacokinetics

The study of the pharmacokinetics of everolimus is another important application. This involves understanding the absorption, distribution, metabolism, and excretion of the drug .

Dose Requirement Analysis

Research has been conducted to evaluate factors affecting Everolimus metabolism and to identify novel metabolites associated with the individual Everolimus dose requirement . This helps to elucidate mechanisms underlying Everolimus dose response variability .

Drug-Drug Interaction Study

Studies have also been conducted to understand the interaction of Everolimus with other drugs. For instance, higher Everolimus dose requirement was associated with co-administration of sodium-mycophenolic acid and the CYP3A5 expressor genotype .

Biomarker Discovery

Global metabolic profiling facilitated the discovery of novel metabolites associated with Everolimus dose requirement that might represent new clinically valuable biomarkers to guide Everolimus therapy . One of them was identified as lysophosphatidylcholine (lysoPC) (16:0/0:0) .

Mechanism of Action

Target of Action

O-Desmethyl Everolimus, like Everolimus, primarily targets the mammalian target of rapamycin (mTOR) . mTOR is a serine/threonine kinase that plays a crucial role in regulating cell growth, proliferation, and survival .

Mode of Action

O-Desmethyl Everolimus acts as an mTOR inhibitor . It binds with high affinity to the FK506 binding protein-12 (FKBP-12), forming a drug complex that inhibits the activation of mTOR . This inhibition disrupts several downstream processes, including protein synthesis and cell cycle progression, which are essential for cell growth and proliferation .

Biochemical Pathways

The main metabolic pathway of O-Desmethyl Everolimus is mediated by CYP3A4 and CYP3A5 , producing predominantly hydroxylated Everolimus metabolites . The mTOR pathway, which is frequently deregulated in cancer, is also affected by this compound .

Pharmacokinetics

The pharmacokinetics of O-Desmethyl Everolimus involve several factors. Everolimus clearance is significantly affected by the estimated glomerular filtration rate, concomitant use of fluconazole, sex, as well as the total daily dose of Everolimus . The individual apparent clearance of Everolimus can be moderately correlated with the dose per trough concentration ratio of tacrolimus in each patient .

Result of Action

The inhibition of mTOR by O-Desmethyl Everolimus leads to a decrease in cell growth, proliferation, and survival . This makes it a valuable tool in the treatment of various types of malignancies, including advanced renal cell carcinoma, hormone receptor-positive, HER2-negative breast cancer, and neuroendocrine tumors of pancreatic origin .

Action Environment

The action of O-Desmethyl Everolimus can be influenced by various environmental factors. For instance, higher Everolimus dose requirement is associated with co-administration of sodium-mycophenolic acid and the CYP3A5 expressor genotype, while a lower dose is required for patients receiving vitamin K antagonists . Metabolic profiles, which reflect the combined effect of genetic, environmental, and physiological factors on the individual drug response, can also affect the action of this compound .

Safety and Hazards

Future Directions

Everolimus, the parent compound of O-Desmethyl Everolimus, has demonstrated improved progression-free survival for all risk groups of renal cell carcinoma in the salvage setting following other anti-angiogenic agents . Future research may focus on identifying novel metabolites associated with Everolimus dose requirement that might represent new clinically valuable biomarkers to guide Everolimus therapy .

properties

IUPAC Name |

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18,30-trihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H81NO14/c1-31-15-11-10-12-16-32(2)41(55)29-39-20-18-37(7)52(62,67-39)49(59)50(60)53-22-14-13-17-40(53)51(61)66-44(34(4)27-38-19-21-43(65-24-23-54)45(28-38)63-8)30-42(56)33(3)26-36(6)47(58)48(64-9)46(57)35(5)25-31/h10-12,15-16,26,31,33-35,37-41,43-45,47-48,54-55,58,62H,13-14,17-25,27-30H2,1-9H3/b12-10+,15-11-,32-16+,36-26+/t31-,33-,34-,35-,37-,38+,39+,40+,41+,43-,44+,45-,47-,48+,52-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENBGEQGDJTPQU-YUPAPZQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCO)C)C)O)OC)C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OCCO)C)/C)O)OC)C)C)/C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H81NO14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

944.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Unii-eci6WI7P2Q | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

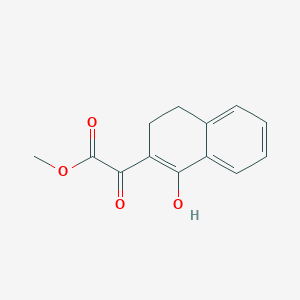

![(6R,7R)-Benzhydryl 7-((tert-butoxycarbonyl)amino)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B48805.png)